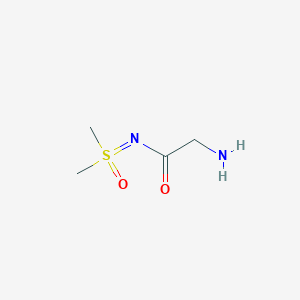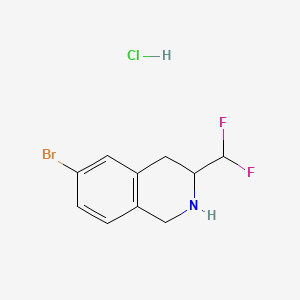
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid is a compound that combines the structural features of azetidine, a four-membered nitrogen-containing ring, with a carboxamide group and trifluoroacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine.
Introduction of Carboxamide Group: The carboxamide group can be introduced via amidation reactions using reagents like carbodiimides or acyl chlorides.
Addition of Trifluoroacetic Acid: Trifluoroacetic acid can be added to the compound through acid-base reactions or by using trifluoroacetic anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the carboxamide group using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(S)-N-methylazetidine-2-carboxamide: Similar structure but without the trifluoroacetic acid component.
N-methylazetidine-2-carboxamide: Lacks the stereochemistry and trifluoroacetic acid component.
Azetidine-2-carboxamide: Lacks the N-methyl group and trifluoroacetic acid component.
Uniqueness
(2S)-N-methylazetidine-2-carboxamide, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid component, which imparts distinct chemical properties such as increased acidity and potential for hydrogen bonding. Additionally, the stereochemistry of the compound may influence its biological activity and interactions with molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C7H11F3N2O3 |
|---|---|
分子量 |
228.17 g/mol |
IUPAC名 |
(2S)-N-methylazetidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N2O.C2HF3O2/c1-6-5(8)4-2-3-7-4;3-2(4,5)1(6)7/h4,7H,2-3H2,1H3,(H,6,8);(H,6,7)/t4-;/m0./s1 |
InChIキー |
MTUKAYFULIMGNP-WCCKRBBISA-N |
異性体SMILES |
CNC(=O)[C@@H]1CCN1.C(=O)(C(F)(F)F)O |
正規SMILES |
CNC(=O)C1CCN1.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13479396.png)
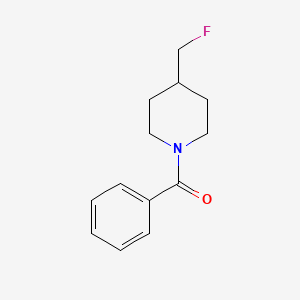
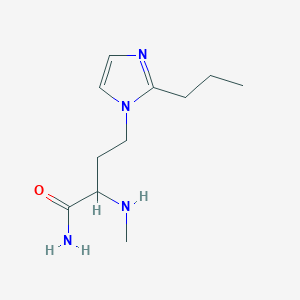
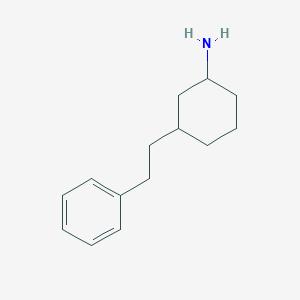
![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13479406.png)
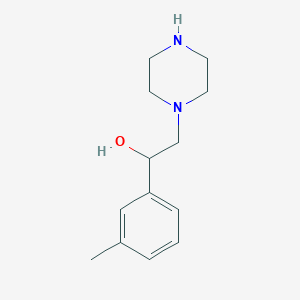
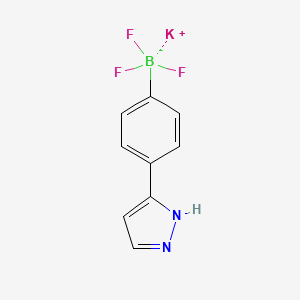
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
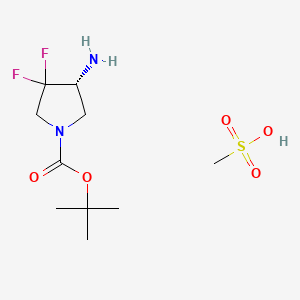
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
